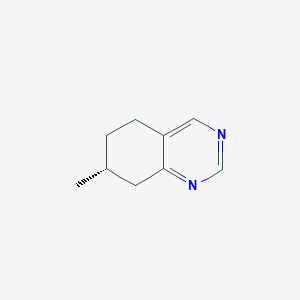
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has a variety of potential uses in the fields of pharmacology, biochemistry, and neuroscience. In
作用机制
The exact mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to increase the expression of glutamate transporters, which may help to reduce the excitotoxicity associated with neurodegenerative diseases.
生化和生理效应
Studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a variety of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and increase the expression of neurotrophic factors. Additionally, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound.
未来方向
There are many future directions for the study of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for this compound and the study of its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a promising compound with a wide range of potential applications in scientific research. Its potential as a therapeutic agent for various diseases, as well as its relatively low toxicity profile and ease of synthesis, make it an attractive option for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
The synthesis of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. Other methods include the use of palladium-catalyzed reactions and microwave-assisted synthesis.
科学研究应用
((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for various diseases. Recent studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYBLYYODSGFX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

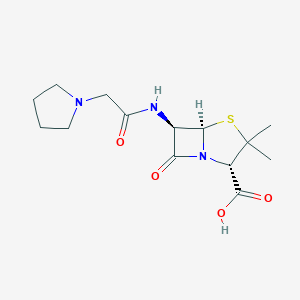
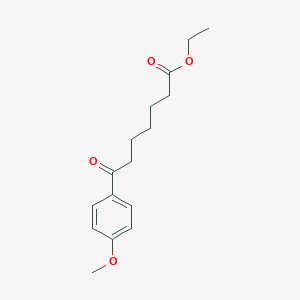
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
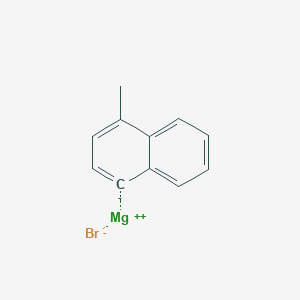
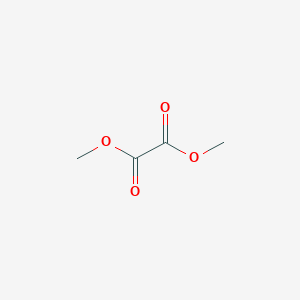
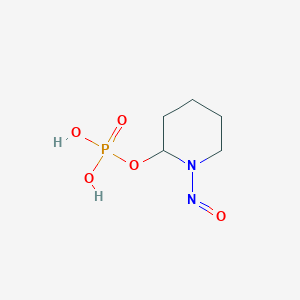
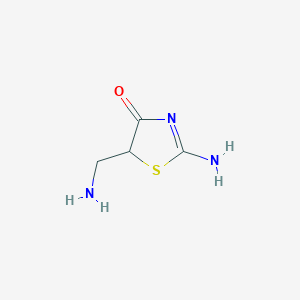
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
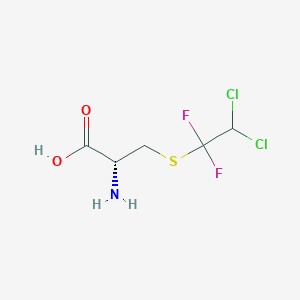
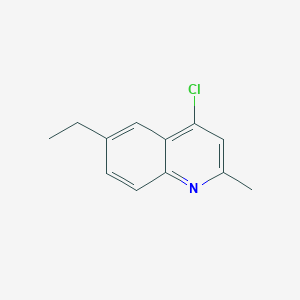
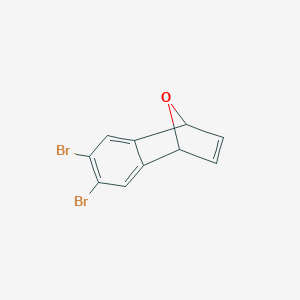
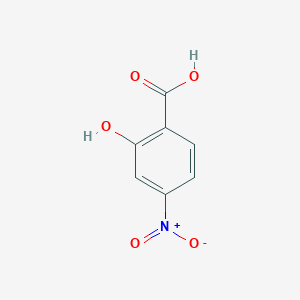
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)